Cyclopentyl (2-bromo-4-fluorophenyl)methanol
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Overview
Description
Cyclopentyl (2-bromo-4-fluorophenyl)methanol is an organic compound with the molecular formula C12H14BrFO It is characterized by the presence of a cyclopentyl group attached to a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl (2-bromo-4-fluorophenyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-bromo-4-fluorobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Cyclopentylmagnesium bromide+2-bromo-4-fluorobenzaldehyde→Cyclopentyl (2-bromo-4-fluorophenyl)methanol
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl (2-bromo-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Cyclopentyl (2-bromo-4-fluorophenyl)ketone.
Reduction: this compound.
Substitution: Cyclopentyl (2-iodo-4-fluorophenyl)methanol.
Scientific Research Applications
Cyclopentyl (2-bromo-4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl (2-bromo-4-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Cyclopentyl (2-bromo-4-fluorophenyl)methanol can be compared with other similar compounds such as:
- Cyclopentyl (2-chloro-4-fluorophenyl)methanol
- Cyclopentyl (2-bromo-4-chlorophenyl)methanol
- Cyclopentyl (2-bromo-4-methylphenyl)methanol
Uniqueness: The unique combination of bromine and fluorine atoms in this compound imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)-cyclopentylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO/c13-11-7-9(14)5-6-10(11)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUSTIYBIMHXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=C(C=C2)F)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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